molecular formula C18H19N5O2S B2977974 5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2097926-44-6

5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2977974
CAS No.: 2097926-44-6
M. Wt: 369.44
InChI Key: VLWDAABEPBELKZ-UHFFFAOYSA-N
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Description

5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core linked to a piperidine ring, which is further connected to a dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through a cyclization reaction involving appropriate precursors. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the dimethylpyrimidinyl group through an etherification reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Mechanism of Action

The mechanism by which 5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from material science to medicinal chemistry .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-11-8-12(2)20-18(19-11)25-14-4-3-7-23(10-14)17(24)13-5-6-15-16(9-13)22-26-21-15/h5-6,8-9,14H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWDAABEPBELKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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